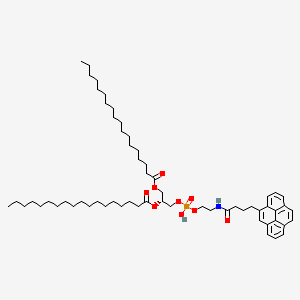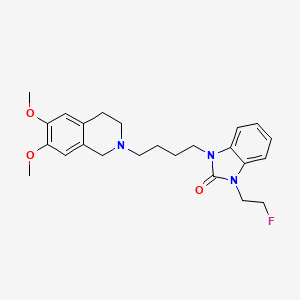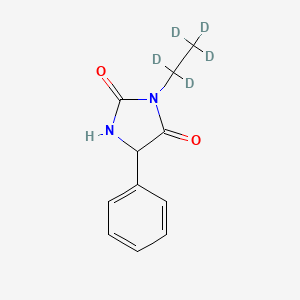
Ethotoin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethotoin-d5 is a deuterium-labeled form of Ethotoin, an anticonvulsant drug used in the treatment of epilepsy. Ethotoin is a hydantoin derivative, similar to phenytoin, and is known for its oral activity and ability to control seizures without causing general central nervous system depression .
Preparation Methods
Ethotoin-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Ethotoin molecule. The preparation of Ethotoin involves the reaction of benzaldehyde oxynitrile with urea or ammonium bicarbonate, forming an intermediate urea derivative. This intermediate then cyclizes under acidic conditions to form 5-phenylhydantoin, which is subsequently alkylated using ethyl iodide to produce Ethotoin . The deuterium-labeled version, this compound, follows a similar synthetic route with the incorporation of deuterium .
Chemical Reactions Analysis
Ethotoin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: this compound can undergo substitution reactions, particularly at the hydantoin ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with ethyl iodide leads to the formation of Ethotoin .
Scientific Research Applications
Ethotoin-d5 is primarily used in scientific research as a tracer for quantitation during drug development. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of drugs, making this compound valuable for studying these aspects . Additionally, this compound is used in epilepsy research due to its anticonvulsant properties .
Mechanism of Action
The mechanism of action of Ethotoin-d5 is similar to that of Ethotoin. Ethotoin stabilizes the seizure threshold and prevents the spread of seizure activity without causing general central nervous system depression. It inhibits nerve impulses in the motor cortex by lowering sodium ion influx, limiting tetanic stimulation . The molecular targets and pathways involved are similar to those of phenytoin .
Comparison with Similar Compounds
Ethotoin-d5 is similar to other hydantoin derivatives, such as:
Phenytoin: Another anticonvulsant drug with a similar mechanism of action.
Mephenytoin: A hydantoin derivative with anticonvulsant properties.
5,5-Dimethylhydantoin: Used in various industrial applications
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/i1D3,2D2 |
InChI Key |
SZQIFWWUIBRPBZ-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)C(NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


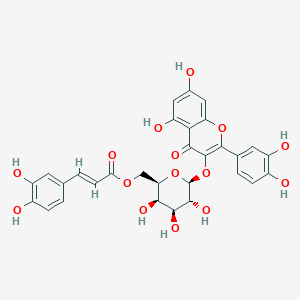
![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)

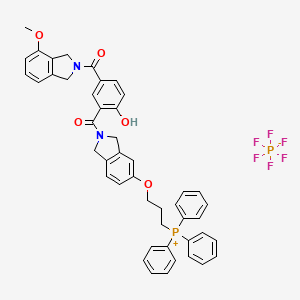

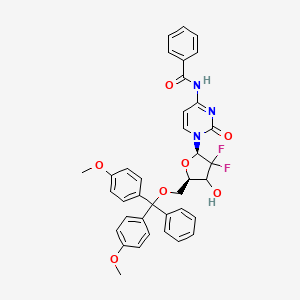

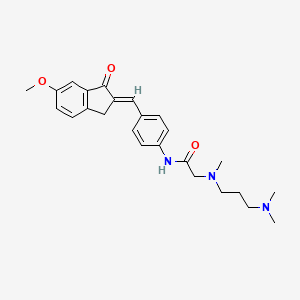
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
